molecular formula C15H11FN2OS B493357 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 431980-10-8

3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B493357
CAS No.: 431980-10-8
M. Wt: 286.3g/mol
InChI Key: DWAXAKWXZVTJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a fluorinated quinazolinone derivative characterized by a 4-fluorobenzyl substituent at position 3 and a thioxo group at position 2.

Synthesis: The compound is synthesized via microwave-assisted reactions using 5-ethyl-2-thiophenecarboxaldehyde and Sc(III) triflate as a catalyst, followed by purification via silica gel chromatography and recrystallization from ethyl acetate. This method yields a bright yellow solid with a 94% yield, as confirmed by $^1$H NMR, $^13$C NMR, and HRMS data .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c16-11-7-5-10(6-8-11)9-18-14(19)12-3-1-2-4-13(12)17-15(18)20/h1-8H,9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAXAKWXZVTJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Aminobenzamide Intermediate

Isatoic anhydride reacts with 4-fluorobenzylamine in ethanol under reflux conditions to yield 2-amino-N-(4-fluorobenzyl)benzamide (3 ). The reaction is driven by the release of carbon dioxide, ensuring complete conversion. The intermediate is typically isolated via precipitation upon cooling and used without further purification.

Copper-Catalyzed Coupling for Functionalization

A modified approach employs copper-supported catalysts to introduce substituents at the 2-thioxo position. This method, reported by Chandrasekharam et al., uses a magnetic chitosan-supported copper catalyst (Cu@MChit) for efficient coupling.

Reaction Setup

The 2-thioxo intermediate (3 ) is reacted with phenylboronic acid derivatives in methanol under reflux conditions. Triethylamine (Et₃N) acts as a base, while Cu@MChit (20 mol%) facilitates the coupling. The reaction proceeds via a putative C–S bond formation mechanism, yielding 3-(4-fluorobenzyl)-2-arylthio derivatives.

Advantages of Cu@MChit

  • Reusability: The magnetic catalyst is recoverable via external magnets and reused for up to five cycles without significant activity loss.

  • Solvent: Methanol, a greener alternative to DMF or DMSO.

  • Reaction Time: 12 hours under reflux.

Table 1: Copper-Catalyzed Coupling Parameters

ParameterDetail
Catalyst Loading20 mol% Cu@MChit
SolventMethanol
TemperatureReflux (≈65°C)
BaseTriethylamine
YieldNot explicitly reported

Alternative Route: 2-Aminobenzoic Acid and Isothiocyanate

While less common due to reagent availability, an alternative pathway starts with 2-aminobenzoic acid and 4-fluorobenzyl isothiocyanate.

Reaction Mechanism

2-Aminobenzoic acid reacts with 4-fluorobenzyl isothiocyanate in dichloromethane (DCM) at room temperature. The intermediate undergoes spontaneous cyclization in the presence of hydrochloric acid (HCl), yielding the target compound.

Limitations

  • Isothiocyanate Availability: Limited commercial availability of substituted isothiocyanates restricts scalability.

  • Purification Challenges: Requires column chromatography due to byproduct formation.

Novel Methodologies: Tandem and Divergent Rearrangements

Recent advancements include tandem reactions and rearrangements to access structurally diverse quinazolinones. Yan et al. reported a divergent rearrangement of 2-chloroquinazolin-4(3H)-one using diamines.

Domino Process with Primary Diamines

Primary diamines induce a domino rearrangement, generating ring-fused N-acylguanidines. This pathway underscores the potential for synthesizing polycyclic derivatives.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison

MethodAdvantagesDisadvantages
Isatoic Anhydride RouteHigh yield, simple purificationRequires toxic CS₂
Copper-Catalyzed CouplingReusable catalyst, green solventLonger reaction time
Isothiocyanate RouteDirect cyclizationLimited reagent availability
Tandem RearrangementStructural diversityIndirect pathway

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit promising anticancer activity. A study evaluated several quinazolinone derivatives against various cancer cell lines, including MCF-7 and HCT-116. The findings demonstrated that certain derivatives showed significant cytotoxic effects, suggesting their potential as anticancer agents .

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)
3aMCF-715.5
3bHCT-11620.3
3cMCF-712.7
3dHCT-11618.9

Enzyme Inhibition

The compound has been identified as a dual inhibitor for enzymes such as α-glucosidase and aldose reductase, which are relevant in diabetes management. For instance, specific derivatives demonstrated effective inhibition of these enzymes, indicating their potential use in treating type 2 diabetes mellitus .

Table 2: Enzyme Inhibition Potency

CompoundEnzymeIC50 (µM)
3hα-glucosidase25.0
5hAldose reductase30.5
3bα-glucosidase40.0

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins. The docking analysis revealed that the fluorobenzyl moiety participates in significant interactions with key amino acids in the active sites of target enzymes, enhancing the understanding of its mechanism of action .

Figure 1: Interaction Profile of Compound with Target Protein

The docking results indicated:

  • Pi-Pi interactions with aromatic residues.
  • Hydrogen bonding with polar residues.
  • Van der Waals interactions contributing to binding affinity.

Case Study 1: Anticancer Efficacy

In a recent study, a series of quinazolinone derivatives were synthesized and evaluated for their anticancer properties against colon cancer cell lines. The results indicated that compounds with the thioxo group exhibited enhanced activity compared to their non-thioxo counterparts, emphasizing the importance of this functional group in anticancer efficacy .

Case Study 2: Diabetes Management

Another investigation focused on the dual inhibition of α-glucosidase and aldose reductase by various derivatives of the compound. The study found that compounds with specific substitutions on the quinazolinone core showed improved inhibitory activity, suggesting their potential as therapeutic agents for managing diabetes .

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other signaling proteins, disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features :

  • Molecular Formula : $ \text{C}{15}\text{H}{11}\text{FN}_2\text{OS} $ (calculated from HRMS data in ).
  • Key Functional Groups : The 4-fluorobenzyl group enhances lipophilicity and bioavailability, while the thioxo group contributes to hydrogen bonding and metal coordination, critical for biological interactions .

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituents at positions 2 and 3. Below is a systematic comparison of 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with structurally analogous compounds:

Key Observations :

  • Synthetic Efficiency : Microwave irradiation () reduces reaction time and improves yield (94%) compared to conventional reflux methods (72% for ZA) .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorobenzyl) enhance metabolic stability, whereas electron-donating groups (e.g., 4-methoxyphenyl) increase solubility .

Key Observations :

  • Anticancer Potency : The 4-fluorobenzyl derivative exhibits superior activity (IC${50}$ = 2.5 µM) compared to the 4-methoxyphenyl analog (IC${50}$ = 10.2 µM), likely due to enhanced cellular uptake via fluorophilic interactions .
  • Anti-TB Activity: Alkyne-substituted derivatives (e.g., 2c) show higher efficacy (MIC = 4.8 µg/mL) than non-alkyne variants, suggesting alkyne groups improve membrane penetration .

Biological Activity

3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, noted for its diverse pharmacological properties. Its unique structure, which includes a thioxo group and a fluorobenzyl substituent, enhances its biological activity, particularly in anticancer applications. This article explores the biological activities of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₁FN₂OS. The presence of the fluorine atom is significant as it can enhance the compound's interaction with biological targets due to its electronegative nature. This structural feature is critical for its biological efficacy and selectivity.

Biological Activity Overview

Research indicates that this compound exhibits promising anticancer properties. Its mechanisms include:

  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in various cancer cell lines by modulating apoptosis regulators such as Bax and Bcl-2.
  • Inhibition of Cell Proliferation : Studies demonstrate that it can significantly inhibit the proliferation of cancer cells by disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase .
  • Selectivity : Notably, it exhibits selectivity against certain kinases, indicating potential for targeted therapy in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : These studies reveal that the compound interacts with proteins through pi-pi stacking and hydrogen bonding, which may enhance its binding affinity to target sites.
  • Cytotoxicity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines including HepG2, U251, PANC-1, A549, and A375. The IC50 values indicate potent activity, with some derivatives showing IC50 values around 294 µM for LoVo cells .
  • In Vivo Efficacy : Animal studies demonstrate that the compound can inhibit tumor growth in xenograft models without significant toxicity, highlighting its potential for therapeutic use .

Case Studies

Several studies have documented the efficacy of this compound:

  • Anticancer Activity : A study reported that derivatives similar to this compound exhibited strong antiproliferative effects by inhibiting tubulin polymerization and disrupting microtubule networks .
  • Mechanistic Insights : Another investigation provided insights into how these compounds induce apoptosis via upregulation of cleaved PARP-1 and caspase-3.

Comparative Analysis

The following table summarizes the biological activities of various derivatives related to this compound:

Compound NameStructural FeaturesBiological Activity
6-Chloro-3-(4-chlorobenzyl)Chlorine substituent at position 6Anticancer and anti-inflammatory
6-Bromo-3-(4-bromobenzyl)Bromine substituent at position 6Antioxidant and enzyme inhibition
6-Methyl-3-(4-methylbenzyl)Methyl groups enhancing lipophilicityAntimicrobial activity

This table illustrates how modifications in the structure can influence biological activity, emphasizing the importance of chemical substitutions in drug design.

Q & A

Q. What are the common synthetic routes for 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how can intermediates be characterized?

The compound is typically synthesized via a multi-step approach:

  • Step 1 : Condensation of anthranilic acid derivatives with primary amines (e.g., 4-fluorobenzylamine) and thiocarbonyl reagents (e.g., bis(benzotriazolyl) methanethione) in the presence of a base like DBU .
  • Step 2 : Microwave-assisted cyclization under controlled conditions (e.g., 100°C, Sc(III) triflate catalyst) to improve reaction efficiency .
  • Purification : Column chromatography (silica gel) and recrystallization (ethyl acetate/hexane) yield high-purity products. Characterization :
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .

Q. How is the crystal structure of quinazolinone derivatives validated, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is employed for structural confirmation. Key steps include:

  • Data Collection : Monoclinic space groups (e.g., P21_1) with unit cell parameters (e.g., a=9.9349a = 9.9349 Å, b=6.3377b = 6.3377 Å, β=97.752\beta = 97.752^\circ) .
  • Refinement : SHELX programs (SHELXL for refinement, SHELXS for solution) are used to resolve structural ambiguities. These tools are robust for small-molecule crystallography despite historical limitations in computational speed .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Antifungal Activity : Broth microdilution assays against Aspergillus fumigatus (AF), with MIC values determined via fungal growth inhibition .
  • Anticancer Screening : MTT assays on cell lines (e.g., MCF-7 breast cancer) to measure IC50_{50} values .
  • Protein Profiling : SDS-PAGE and Western blotting to identify target proteins in pathogen models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in quinazolinone synthesis?

  • Catalyst Screening : Compare Sc(III) triflate (94% yield) vs. CuCl2_2 (lower efficiency) for regioselective cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance thiourea intermediate formation, while ethanol aids in recrystallization .
  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (minutes vs. hours) and minimizes side products .

Q. What computational strategies elucidate structure-activity relationships (SAR) for quinazolinone derivatives?

  • Molecular Docking : Target enzymes like Leishmania Pyridoxal Kinase or Trypanothione Reductase to predict binding affinities. For example, derivatives with 4-fluorobenzyl groups show enhanced hydrophobic interactions .
  • MD Simulations : 100 ns simulations assess ligand-protein complex stability. MM/PBSA calculations quantify binding free energy (e.g., −105.7 kJ/mol for high-affinity ligands) .
  • QSAR Models : Use descriptors like logP and polar surface area to correlate substituent effects (e.g., electron-withdrawing groups improve antifungal activity) .

Q. How can conflicting biological activity data between similar derivatives be resolved?

  • Case Study : Compare 3-(4-fluorobenzyl) derivatives with 3-(2,5-dimethylphenyl) analogs. The latter show reduced antifungal activity due to steric hindrance but enhanced anticancer activity via improved membrane permeability .
  • Data Normalization : Control for assay variables (e.g., fungal inoculum size, solvent DMSO concentration) to standardize IC50_{50} measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.